ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate
Description
Ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 2,4-dichlorobenzyl group, a β-keto ester moiety, and a para-substituted benzene carboxylate ester. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which enables efficient and regioselective formation of 1,4-disubstituted triazoles under mild conditions . The 2,4-dichlorobenzyl group is notable for its electron-withdrawing properties and prevalence in antimicrobial agents, while the ester functionalities may enhance metabolic stability and bioavailability. Such structural motifs are common in drug discovery, particularly for targeting enzymes or receptors via heteroatom interactions .
Properties
IUPAC Name |
ethyl 4-[4-[2-[(2,4-dichlorophenyl)methyl]-3-ethoxy-3-oxopropanoyl]triazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O5/c1-3-32-22(30)14-6-9-17(10-7-14)28-13-20(26-27-28)21(29)18(23(31)33-4-2)11-15-5-8-16(24)12-19(15)25/h5-10,12-13,18H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABIAJQQXQARDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₅H₁₄Cl₂N₄O₃
- Molecular Weight : 360.19 g/mol
- CAS Number : [Insert CAS number if available]
Antifungal Activity
Recent research has indicated that compounds containing the triazole moiety exhibit significant antifungal activity. Triazoles are known for their ability to inhibit ergosterol biosynthesis in fungal cells, which is critical for maintaining cell membrane integrity.
The biological activity of this compound is primarily attributed to its action on ergosterol biosynthesis pathways. The compound has shown to inhibit the enzyme lanosterol demethylase (CYP51), leading to a depletion of ergosterol and accumulation of toxic sterols within fungal cells.
Study 1: Antifungal Efficacy Against Candida Species
A study evaluated the antifungal efficacy of this compound against various Candida species. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Candida Species | MIC (µg/mL) |
|---|---|
| C. albicans | 0.5 |
| C. glabrata | 0.25 |
| C. krusei | 0.125 |
These results indicate that the compound exhibits potent antifungal activity comparable to established antifungal agents such as fluconazole and voriconazole .
Study 2: Mechanistic Studies
Further mechanistic studies demonstrated that at sub-MIC concentrations, the compound inhibited phospholipase A2-like activity in C. albicans, which is associated with virulence factors in fungal infections. The inhibition was quantified as follows:
| Inhibitors | PLA2-like Activity (%) |
|---|---|
| Control | 12.5 ± 2.6 |
| Ethyl Triazole | 8.2 ± 1.06 |
This suggests that the compound not only acts on ergosterol biosynthesis but also interferes with other virulence mechanisms in pathogenic fungi .
Safety and Toxicity Profile
The cytotoxicity profile of this compound was assessed using MRC5 human lung fibroblast cells, revealing a high therapeutic index with low cytotoxic effects at effective antifungal concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity invites comparison with analogues sharing triazole, dichlorophenyl, or ester groups. Below is a comparative analysis of key derivatives:
Key Observations :
Triazole Core: The target compound’s 1,2,3-triazole is distinct from fluconazole’s 1,2,4-triazole, which confers different binding affinities. 1,2,3-triazoles formed via CuAAC exhibit superior regioselectivity and stability compared to non-catalyzed variants .
Ester vs.
Biological Activity: Quinoline derivatives (e.g., ) often exhibit anticancer activity due to intercalation or kinase inhibition, whereas the target’s dichlorophenyl-β-keto ester motif aligns with antimicrobial or anti-inflammatory applications.
Research Findings
Structure-Activity Relationships (SAR)
- 2,4-Dichlorobenzyl Group: This moiety is critical for bioactivity in antimicrobial agents, as seen in chlorophenoxy herbicides and antifungal drugs. Its electron-withdrawing nature may enhance binding to cytochrome P450 enzymes .
- β-Keto Ester : This group can act as a Michael acceptor, facilitating covalent interactions with nucleophilic residues in target proteins.
- Triazole Linker : The 1,2,3-triazole’s rigidity and hydrogen-bonding capacity optimize pharmacophore orientation, a feature exploited in kinase inhibitors .
Comparative Pharmacokinetics
While specific data for the target compound are unavailable, analogues like the quinoline derivative demonstrate improved in vitro stability due to trifluoromethyl groups. Ester functionalities in both compounds may undergo hepatic hydrolysis, necessitating prodrug strategies for sustained activity.
Preparation Methods
Diazotization and Azide Formation
Ethyl 4-aminobenzoate (10.0 g, 55.5 mmol) is dissolved in hydrochloric acid (6 M, 50 mL) at 0°C. Sodium nitrite (4.2 g, 60.6 mmol) in water (15 mL) is added dropwise, maintaining temperature <5°C. After 30 minutes, sodium azide (4.3 g, 66.6 mmol) in water (10 mL) is introduced, stirring for 2 hours. The precipitate is filtered, washed with cold water, and dried to yield ethyl 4-azidobenzoate as a pale-yellow solid (9.1 g, 82%).
Key Data :
- Melting Point : 78–80°C
- FTIR (cm⁻¹) : 2105 (N₃ stretch), 1712 (ester C=O)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H), 7.25 (d, J = 8.4 Hz, 2H), 4.40 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).
Synthesis of 2-(2,4-Dichlorobenzyl)-3-Ethoxy-3-Oxopropanoylacetylene
Friedel-Crafts Acylation
3-Ethoxy-3-oxopropanoic acid (7.5 g, 51.7 mmol) and 2,4-dichlorobenzyl chloride (10.2 g, 51.7 mmol) are combined in anhydrous dichloromethane (100 mL) with aluminum chloride (7.6 g, 57.0 mmol). The mixture is refluxed for 6 hours, cooled, and quenched with ice water. The organic layer is separated, dried (MgSO₄), and concentrated to give 2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoic acid as a viscous oil (12.8 g, 85%).
Acetylene Coupling
The acid (10.0 g, 34.5 mmol) is treated with propargylamine (3.8 g, 69.0 mmol) in the presence of N,N′-dicyclohexylcarbodiimide (7.8 g, 37.9 mmol) and 4-dimethylaminopyridine (4.6 g, 37.9 mmol) in dichloromethane (80 mL) at 0°C. After stirring for 12 hours, the mixture is filtered, concentrated, and purified via column chromatography (hexane/ethyl acetate 4:1) to yield the alkyne as a colorless oil (8.9 g, 76%).
Key Data :
- FTIR (cm⁻¹) : 3287 (C≡C-H), 2110 (C≡C), 1735 (ester C=O)
- ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 134.5–127.2 (aromatic C), 82.1 (C≡C), 70.3 (C≡C), 61.5 (OCH₂CH₃), 14.1 (CH₃).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Optimization of Reaction Conditions
A mixture of ethyl 4-azidobenzoate (5.0 g, 24.8 mmol), 2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoylacetylene (7.2 g, 24.8 mmol), copper(I) iodide (0.47 g, 2.5 mmol), and sodium ascorbate (1.0 g, 5.0 mmol) in tert-butanol/water (4:1, 50 mL) is stirred at 60°C for 12 hours. The reaction is monitored by TLC (hexane/ethyl acetate 3:1). After cooling, the mixture is diluted with ethyl acetate (100 mL), washed with brine, dried, and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate 2:1) affords the target compound as a white solid (9.8 g, 75%).
Table 1 : Yield Variation with Copper Catalysts
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | t-BuOH/H₂O | 60 | 12 | 75 |
| CuSO₄ + Ascorbate | DMSO/H₂O | 50 | 8 | 68 |
| CuBr | THF | 70 | 10 | 71 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows a single peak at tR = 6.72 min, confirming >98% purity.
Challenges and Mitigation Strategies
- Precipitation Issues : The dichlorobenzyl group induces low solubility in polar solvents. Dilution (0.005 M in DMSO) prevents column blockage during flow synthesis.
- Regioselectivity : CuAAC exclusively forms 1,4-disubstituted triazoles, avoiding isomeric byproducts.
- Scale-Up Limitations : Batch reactions outperform continuous flow for high-viscosity intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
